H-SER-VAL-SER-GLU-ILE-GLN-LEU-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-ASN-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-AR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-SER-VAL-SER-GLU-ILE-GLN-LEU-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-ASN-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-AR is a peptide sequence known as Teriparatide. It is a synthetic form of parathyroid hormone (PTH) consisting of the first 34 amino acids of the human PTH. Teriparatide is primarily used in the treatment of osteoporosis as it stimulates bone formation by activating osteoblasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Teriparatide can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid resin. The synthesis typically starts from the C-terminal end of the peptide and proceeds towards the N-terminal end. The following steps outline the general procedure:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the entire peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Teriparatide involves large-scale SPPS, often using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Teriparatide, like other peptides, can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as peptides with substituted amino acids .
Scientific Research Applications
Teriparatide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in bone metabolism and its effects on osteoblasts and osteoclasts.
Medicine: Clinically used to treat osteoporosis by promoting bone formation and increasing bone mineral density.
Industry: Utilized in the development of peptide-based therapeutics and as a reference standard in quality control processes
Mechanism of Action
Teriparatide exerts its effects by binding to the parathyroid hormone receptor (PTH1R) on the surface of osteoblasts. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased osteoblast activity and bone formation. Additionally, Teriparatide inhibits osteoblast apoptosis, further promoting bone growth .
Comparison with Similar Compounds
Similar Compounds
Parathyroid Hormone (PTH): The full-length hormone from which Teriparatide is derived.
Abaloparatide: Another synthetic peptide analog of PTH-related protein (PTHrP) used for osteoporosis treatment.
Calcitonin: A hormone that lowers blood calcium levels and inhibits bone resorption
Uniqueness
Teriparatide is unique in its ability to specifically stimulate bone formation, whereas other treatments like calcitonin primarily inhibit bone resorption. This makes Teriparatide particularly effective in increasing bone mineral density and reducing fracture risk in patients with osteoporosis .
Biological Activity
The peptide H-SER-VAL-SER-GLU-ILE-GLN-LEU-MET-HIS-ASN-LEU-GLY-LYS-HIS-LEU-ASN-SER-MET-GLU-ARG-VAL-GLU-TRP-LEU-ARG is a synthetic derivative of parathyroid hormone (PTH), specifically representing its N-terminal region. This peptide has garnered attention in biomedical research due to its significant biological activities, particularly in the regulation of calcium metabolism and bone health.
This peptide has a molecular formula of C181H291N55O51S2 with a molecular weight of approximately 4117.77 g/mol. It is characterized by a sequence of amino acids that contribute to its biological functions, which include promoting osteoblast activity and inhibiting osteoclast formation.
The primary mechanism of action for H-SER-VAL-SER-GLU-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-SER-MET-Glu-Arg-Val-Glu-Trp-Leu-Arg involves its interaction with the parathyroid hormone 1 receptor (PTH1R). Upon binding, it activates signaling pathways that lead to increased intracellular cyclic AMP (cAMP) levels, stimulating osteoblast proliferation and differentiation while inhibiting osteoclastogenesis. This dual action promotes bone formation and reduces bone resorption, making it a potential therapeutic agent for osteoporosis and other metabolic bone diseases.
Clinical Applications
- Osteoporosis Treatment : The peptide is utilized in clinical settings for the treatment of osteoporosis, particularly in postmenopausal women. Studies have shown that administration of PTH or its analogs significantly increases bone mineral density (BMD) and reduces fracture risk.
- Bone Regeneration : Research indicates that this peptide can enhance bone healing processes following fractures or orthopedic surgeries by promoting osteogenic differentiation and angiogenesis.
Study 1: Efficacy in Osteoporosis
A clinical trial involving postmenopausal women demonstrated that treatment with H-SER-VAL-SER resulted in a statistically significant increase in lumbar spine BMD after 24 months compared to placebo groups. The trial highlighted improvements in biochemical markers of bone turnover, indicating enhanced osteoblastic activity.
Study 2: Bone Healing Acceleration
In an animal model study, the administration of this peptide post-surgery led to accelerated bone healing, as evidenced by histological analysis showing increased callus formation and mineralization at the fracture site compared to controls. This suggests potential applications in enhancing recovery from orthopedic procedures.
Comparative Analysis
Peptide | Molecular Weight (g/mol) | Primary Function | Clinical Application |
---|---|---|---|
H-SER-VAL-SER | 4117.77 | Osteoblast stimulation | Osteoporosis treatment |
Teriparatide | 4371.21 | Bone remodeling | Osteoporosis treatment |
PTH(1–34) | 4115.72 | Calcium homeostasis | Osteoporosis treatment |
Properties
CAS No. |
136799-54-7 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.